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Abstract

Myclobutanil, a triazole fungicide, is widely utilized in agriculture for its efficacy against a
broad spectrum of fungal pathogens. Its primary mechanism of action involves the inhibition of
ergosterol biosynthesis, a crucial component of fungal cell membranes. While effective in its
agricultural application, understanding its toxicological profile in mammals is paramount for
assessing potential risks to human health and for guiding regulatory decisions. This technical
guide provides a comprehensive overview of the toxicological effects of myclobutanil in
mammalian systems, summarizing key findings from acute, subchronic, and chronic toxicity
studies. It further delves into its carcinogenicity, genotoxicity, reproductive and developmental
toxicity, and neurotoxicity. Detailed experimental protocols for pivotal studies are provided, and
key signaling pathways implicated in its toxicity are visualized. All quantitative data are
presented in structured tables for ease of comparison and analysis.

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Myclobutanil is rapidly and extensively absorbed following oral administration in mammals,
with peak plasma concentrations generally observed within an hour.[1] It is widely distributed
throughout the body, with the highest concentrations typically found in the liver and kidneys.[1]
Myclobutanil undergoes extensive metabolism, primarily through oxidation of the butyl group,
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leading to the formation of more polar metabolites.[1] The parent compound and its metabolites

are rapidly excreted, primarily in the urine and feces, with no significant potential for

bioaccumulation in tissues.[1]

Acute Toxicity

Myclobutanil exhibits low to moderate acute toxicity in mammals via oral, dermal, and

inhalation routes of exposure.

Table 1: Acute Toxicity of Myclobutanil in Mammals

Species Route LD50 / LC50 Reference
Rat Oral 1600 mg/kg bw [2]
Rat Dermal >2000 mg/kg bw [2]
Rat Inhalation (4h) >5.1 mg/L [2]

Experimental Protocol: Acute Oral Toxicity Study (Up-
and-Down Procedure - OECD 425)

Test System: Young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-
Dawley strain).

Housing and Feeding: Animals are housed individually in environmentally controlled
conditions with a 12-hour light/dark cycle. Standard laboratory diet and water are provided
ad libitum, with a fasting period of at least 16 hours prior to dosing.[3]

Dose Administration: The test substance is administered as a single oral dose by gavage.
The initial dose is selected based on available data, and subsequent doses are adjusted up
or down depending on the outcome for the previously dosed animal.

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for at least 14 days post-dosing.[3] Observations are made frequently on the day of
dosing and at least daily thereafter.
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e Endpoint: The LD50 is calculated using the maximum likelihood method based on the
mortality data.

Subchronic and Chronic Toxicity & Carcinogenicity

Repeated exposure to myclobutanil primarily affects the liver in rodents. Effects such as
increased liver weight, hepatocellular hypertrophy, and induction of microsomal enzymes are
commonly observed. In long-term studies, testicular atrophy has also been noted at higher
doses in rats. Myclobutanil has not been found to be carcinogenic in long-term studies in rats
and mice.[4]

Table 2: Subchronic and Chronic Toxicity & Carcinogenicity of Myclobutanil

. Study Key Referenc
Species . Route NOAEL LOAEL o
Duration Findings e

Elevated

Mixed-
100 ppm 300 ppm ]
) Function
Rat 90-day Oral (diet) (5.2 (29.7 ) [5]
Oxidase

(MFO)

activity.

mg/kg/day)  mag/kg/day)
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Testicular
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Experimental Protocol: 90-Day Oral Toxicity Study in
Rodents (OECD 408)

o Test System: Young, healthy rats (e.g., Sprague-Dawley strain), with at least 10 males and
10 females per dose group.

e Housing and Feeding: Animals are housed under standard laboratory conditions with free
access to food and water.

o Dose Administration: The test substance is administered daily in the diet, drinking water, or
by gavage for 90 days. At least three dose levels and a control group are used.

¢ Observations: Daily clinical observations, weekly body weight and food consumption
measurements are recorded. Ophthalmoscopy is performed before and after the study.

¢ Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end
of the study.

o Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a
comprehensive histopathological examination of organs and tissues is performed.

Experimental Workflow: 90-Day Oral Toxicity Study (OECD 408)

Clinical Pathology Gross Necropsy
(Hematology & Ciinical Biochemistry) & Organ Weights. (i

Click to download full resolution via product page

Caption: Workflow for a 90-day oral toxicity study.
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Genotoxicity

Myclobutanil has been evaluated in a range of in vitro and in vivo genotoxicity assays and has

consistently tested negative.[1] It is not considered to be genotoxic.

Table 3: Genotoxicity of Myclobutanil

Metabolic
Assay Test System o Result Reference
Activation
Bacterial
Salmonella i ) )
Reverse o With and without ~ Negative [4]
) typhimurium
Mutation (Ames)
In vitro )
] Chinese Hamster
Mammalian ] ) )
Ovary (CHO) With and without ~ Negative [4]
Chromosome
) cells
Aberration
In vivo
Mammalian Mouse bone )
N/A Negative [4]
Erythrocyte marrow

Micronucleus

Experimental Protocol: Bacterial Reverse Mutation Test
(Ames Test - OECD 471)

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Metabolic Activation: The test is performed with and without an exogenous metabolic
activation system (S9 mix), typically derived from the liver of rats pre-treated with an
enzyme-inducing agent like Aroclor 1254.

Procedure: The bacterial tester strains are exposed to the test substance at several
concentrations, both with and without S9 mix. The mixture is then plated on a minimal agar
medium lacking the required amino acid.
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o Endpoint: After incubation, the number of revertant colonies (colonies that have regained the

ability to synthesize the required amino acid) is counted. A substance is considered

mutagenic if it causes a dose-related increase in the number of revertant colonies compared

to the solvent control.

Reproductive and Developmental Toxicity

Myclobutanil is not considered a reproductive toxicant at doses that are not maternally toxic.

[6] Developmental effects, such as reduced fetal body weight and skeletal variations, have

been observed in rats and rabbits, but only at doses that also caused maternal toxicity.[6]

Table 4: Reproductive and Developmental Toxicity of Myclobutanil

NOAEL
) NOAEL Key
Species Study Type (Developme L Reference
(Maternal) Findings
ntal)
Two- No adverse
Rat generation effects on [1]
reproduction reproduction.
Reduced fetal
Development 94 mg/kg 31 mg/kg o
Rat viability at [5]
al bw/day bw/day )
higher doses.
Decreased
] Development 20 mg/kg
Rabbit maternal [6]
al bw/day ]
body weight.

Experimental Protocol: Two-Generation Reproduction

Toxicity Study (OECD 416)

o Test System: Male and female rats (P generation).

» Dosing: The test substance is administered to the P generation animals for a pre-mating

period, during mating, gestation, and lactation. Dosing is continued in the F1 generation,

which are then mated to produce the F2 generation.
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» Endpoints: Reproductive performance of the P and F1 generations is assessed, including
mating and fertility indices, gestation length, and litter size. The viability, growth, and
development of the F1 and F2 offspring are monitored.

o Pathology: Gross and microscopic examinations are performed on parental animals and
selected offspring.

Neurotoxicity

Recent studies suggest that myclobutanil can induce neurotoxicity. It has been shown to cross
the blood-brain barrier.[7] The proposed mechanisms involve the PI3K-Akt signaling pathway
and a direct interaction with the RAF1 protein.[7]

Signaling Pathways Implicated in Myclobutanil
Neurotoxicity

Myclobutanil's neurotoxic effects are thought to be mediated, in part, through the
dysregulation of key signaling pathways.

PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation.
Myclobutanil exposure has been linked to alterations in this pathway, potentially leading to
neuronal apoptosis.[7]
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Caption: Myclobutanil's potential disruption of the PI3K-Akt pathway.
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RAF1 Interaction: Myclobutanil has been shown to have a strong binding affinity for RAF1, a
key protein in the MAPK/ERK signaling cascade, which is involved in cell proliferation,
differentiation, and survival.[7] This interaction may disrupt normal neuronal function.
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Caption: Postulated interaction of myclobutanil with the RAF1 protein.
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Primary Mechanism of Action (Fungicidal)

The primary mode of fungicidal action of myclobutanil is the inhibition of the enzyme
lanosterol 14a-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[8]
[9] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts
membrane integrity and function, leading to fungal cell death.

Myclobutanil's Inhibition of Ergosterol Biosynthesis
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Caption: Myclobutanil targets CYP51 to block ergosterol synthesis.

Conclusion

Myclobutanil exhibits a well-characterized toxicological profile in mammals, with low to
moderate acute toxicity. The primary target organ upon repeated exposure is the liver. It is not
considered to be carcinogenic or genotoxic. Reproductive and developmental effects are only
observed at maternally toxic doses. Emerging evidence suggests a potential for neurotoxicity
through interference with key signaling pathways. The fungicidal activity of myclobutanil is
attributed to the specific inhibition of ergosterol biosynthesis in fungi. A comprehensive
understanding of these toxicological endpoints and mechanisms is essential for the ongoing
risk assessment and safe use of this agricultural compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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